Cyclopropa[cd]pentalen-2,3-imine (9CI)
Description
Historical Context and Discovery
The development of Cyclopropa[cd]pentalen-2,3-imine emerged from the broader exploration of non-benzenoid aromatic systems that gained momentum throughout the twentieth century. While specific historical details regarding the initial synthesis and characterization of this particular compound are limited in the available literature, its structural classification places it within the context of extensive research into pentalene-based systems and their heterocyclic derivatives. The study of such compounds has been driven by fundamental questions about the nature of aromaticity in systems that deviate from the classical benzene model.
The exploration of pentalene derivatives and related fused ring systems has been particularly significant in advancing our understanding of aromatic character in polycyclic frameworks. Research into cyclic imine toxins and related nitrogen-containing polycyclic systems has provided valuable insights into the synthesis and biological activity of compounds bearing similar structural motifs. These investigations have revealed the remarkable chemical stability and unique electronic properties that characterize many members of this compound class, establishing a foundation for understanding more complex derivatives such as Cyclopropa[cd]pentalen-2,3-imine.
The compound's discovery and characterization must be viewed within the broader context of heterocyclic chemistry development, where systematic exploration of ring fusion patterns and heteroatom incorporation has led to the identification of numerous novel structural types. The integration of cyclopropyl units with pentalene frameworks represents a specific area of investigation that has contributed to our understanding of strained ring systems and their impact on overall molecular stability and reactivity.
Nomenclature and IUPAC Designation
The systematic nomenclature of Cyclopropa[cd]pentalen-2,3-imine follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic systems incorporating both carbocyclic and heterocyclic elements. The name reflects the compound's fundamental structural components: a cyclopropyl ring fused to a pentalene framework with an imine functional group positioned at the 2,3-positions. This designation system provides clear identification of the molecular architecture while maintaining consistency with broader nomenclature principles.
The bracketed notation "[cd]" in the compound name indicates the specific fusion pattern between the cyclopropyl and pentalene ring systems, following standard practices for describing complex ring junction arrangements. This notation system allows for precise structural communication within the scientific community and ensures unambiguous identification of the compound's connectivity pattern. The numerical designation "(9CI)" refers to the ninth collective index period of Chemical Abstracts Service, providing temporal context for the compound's registry and classification.
The systematic approach to naming this compound demonstrates the sophisticated nomenclature systems developed to handle increasingly complex molecular structures encountered in modern organic chemistry. The integration of multiple ring systems with heteroatom functionality requires careful attention to established naming conventions while ensuring that the resulting nomenclature accurately conveys the essential structural information needed for scientific communication and database management.
Position in Heterocyclic Chemistry Taxonomy
Cyclopropa[cd]pentalen-2,3-imine occupies a distinctive position within the broader taxonomy of heterocyclic chemistry, representing a convergence of several important structural motifs. The compound belongs to the class of nitrogen-containing polycyclic systems, specifically those incorporating imine functionality within a fused ring framework. This classification places it among a diverse group of heterocycles that have garnered significant attention for their unique electronic properties and potential applications in various fields of chemistry.
The presence of the imine functional group within the compound's structure connects it to a broader family of nitrogen-containing heterocycles that exhibit characteristic reactivity patterns and electronic properties. Imine-containing systems have been extensively studied for their role in organic synthesis, particularly in multicomponent reactions and cascade processes that generate complex molecular architectures. The integration of this functionality within a polycyclic framework adds additional layers of complexity and potential reactivity that distinguish this compound from simpler imine derivatives.
Within the specific context of pentalene-derived systems, Cyclopropa[cd]pentalen-2,3-imine represents an example of how heteroatom incorporation can modify the electronic characteristics of carbocyclic aromatic frameworks. Studies of heteroanalogs of pentalene dianion systems have revealed significant variations in electronic properties depending on the nature and position of incorporated heteroatoms. The specific positioning of the imine nitrogen within the pentalene framework likely contributes to unique electronic distribution patterns that influence both stability and reactivity characteristics.
The compound's classification also extends to its relationship with other strained ring systems, particularly those incorporating cyclopropyl moieties. The fusion of a three-membered ring with larger polycyclic systems creates structural tension that can significantly influence molecular properties and chemical behavior. This structural feature places the compound within a specialized category of molecules where ring strain effects must be carefully considered in understanding overall chemical properties and reactivity patterns.
Relationship to Non-benzenoid Aromatic Systems
The structural framework of Cyclopropa[cd]pentalen-2,3-imine places it within the broader context of non-benzenoid aromatic systems, a class of compounds that has fundamentally expanded our understanding of aromaticity beyond the classical benzene model. These systems demonstrate that aromatic character can exist in a wide variety of ring sizes and structural arrangements, provided that certain electronic requirements are met. The compound's relationship to established aromatic systems provides important insights into the factors that govern stability and reactivity in complex polycyclic frameworks.
The pentalene core of the compound represents a particularly interesting case study in non-benzenoid aromaticity. Pentalene itself, while formally antiaromatic as a neutral species, can achieve aromatic character through appropriate charge distribution or heteroatom substitution. The incorporation of the imine functionality and cyclopropyl fusion in Cyclopropa[cd]pentalen-2,3-imine likely modifies the electronic distribution within the pentalene framework, potentially influencing the overall aromatic character of the system.
Aromatic character in such systems must be evaluated according to established criteria, including planarity, cyclic conjugation, and adherence to Hückel's rule for electron count. The application of these principles to complex polycyclic systems requires careful consideration of how different ring components contribute to the overall electronic structure. For Cyclopropa[cd]pentalen-2,3-imine, the interaction between the electron-rich imine nitrogen and the extended conjugated system likely plays a crucial role in determining the compound's electronic properties and stability characteristics.
The relationship between this compound and other established aromatic systems can be further understood through comparison with simpler aromatic heterocycles and polycyclic aromatic compounds. The principles governing aromaticity in systems such as cyclopropenium ion, which represents the smallest aromatic cation with two π electrons, provide a foundation for understanding how electronic requirements for aromaticity can be satisfied in various structural contexts. Similarly, the established aromatic character of compounds such as naphthalene and other polycyclic aromatic hydrocarbons offers reference points for evaluating the electronic properties of more complex systems like Cyclopropa[cd]pentalen-2,3-imine.
The systematic investigation of non-benzenoid aromatic systems has revealed fundamental principles that govern electronic stability in diverse molecular frameworks. For Cyclopropa[cd]pentalen-2,3-imine, these principles must be applied while considering the unique structural features that distinguish this compound from simpler aromatic systems. The presence of ring strain from the cyclopropyl fusion, combined with the electronic effects of the imine functionality, creates a complex electronic environment that requires sophisticated theoretical and experimental approaches to fully understand.
Properties
CAS No. |
143622-51-9 |
|---|---|
Molecular Formula |
C8H3N |
Molecular Weight |
113.119 |
InChI |
InChI=1S/C8H3N/c1-3-4-2-6-8(7(3)4)5(1)9-6/h1-2,9H |
InChI Key |
TWSJYEAOMRHKDY-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C2C4=C1NC4=C3 |
Synonyms |
Cyclopropa[cd]pentalen-2,3-imine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorescence Probes: 9CI (9-Chloro-2-methyl-1,3-dioxolane) and Analogues
Although the evidence primarily describes a distinct compound labeled "9CI" (9-chloro-2-methyl-1,3-dioxolane) as a fluorescent probe for G-quadruplex DNA targeting, this section highlights key structural and functional contrasts relevant to comparative analysis:
Table 1: Fluorescence Properties of 9CI and Analogues
| Compound | Key Structural Features | Fluorescence Response (vs. c-MYCPu22 G4) | Binding Affinity (Kb) | Role of Substituents |
|---|---|---|---|---|
| 9CI | Anthracene fluorophore, triazine, N-phenyl | Strong enhancement (~15-fold) | 1.2 × 10⁶ M⁻¹ | Critical for stacking with G4 DNA |
| Compound 3 | Smaller aromatic ring (benzene) | No signal | Not applicable | Insufficient π-surface for stacking |
| Compound 4 | Naphthalene fluorophore | Weak signal | 3.5 × 10⁴ M⁻¹ | Partial π-stacking capability |
| Compound 7 | Piperidine replaces N-phenyl | No fluorescence | Undetectable | Loss of T11 base interaction |
Key Findings :
- The anthracene ring in 9CI provides a large π-surface essential for stabilizing interactions with G-quadruplex DNA, a feature absent in analogues with smaller fluorophores (e.g., Compounds 3–4) .
- The N-phenyl group and triazine ring enable dynamic recognition and initial fitting to the DNA target, as evidenced by the loss of fluorescence in Compound 7 (piperidine substitution) .
- Fluorescence intensity correlates with the conjugated system size ; compounds with bioisosteric replacements (e.g., Compound 6) show reduced activity despite similar molecular footprints .
Pesticide Compounds Labeled "9CI"
The term "9CI" also designates agrochemicals with divergent structures and functions, underscoring the importance of context in nomenclature:
Table 2: Selected Pesticides Bearing the 9CI Designation
| Chemical Name (IUPAC) | Use | Molecular Formula | Key Functional Groups | Trade Names |
|---|---|---|---|---|
| Methazole | Herbicide | C₉H₆Cl₂N₂O₃ | Dichlorophenyl, oxadiazolidine | Bioxone, Tunic |
| Pentachlorophenyl methyl sulfide | Metabolite | C₇H₃Cl₅S | Chlorophenyl, thioether | - |
| Flurochloridone | Herbicide | C₁₂H₁₀Cl₂F₃NO | Dichloro, trifluoromethyl | Racer |
Structural Contrasts :
- Unlike Cyclopropa[cd]pentalen-2,3-imine (9CI), these pesticides lack fused aromatic systems and instead feature halogenated aryl groups or heterocyclic cores .
- Their biological activity derives from electrophilic reactivity (e.g., methazole’s oxadiazolidine ring) or metabolic interference, contrasting with the DNA-binding mechanism of the fluorophore 9CI .
Mechanistic Insights and Selectivity
The high selectivity of 9CI (9-chloro-2-methyl-1,3-dioxolane) for c-MYCPu22 G-quadruplex DNA involves a three-step recognition process :
Kinetic match : Initial electrostatic interactions between the triazine ring and DNA backbone.
Dynamic interaction : Conformational adjustments of N-phenyl and triazine groups.
Stacking stabilization : Anthracene π-stacking with G-quartet planes .
Analogues lacking these features (e.g., Compound 5 with a modified anthracene substitution pattern) exhibit reduced binding affinity and fluorescence, validating the structure-activity relationship .
Q & A
Q. What are the optimal synthetic routes for Cyclopropa[cd]pentalen-2,3-imine (9CI), and how are intermediates characterized?
Cyclopropa[cd]pentalen-2,3-imine derivatives are typically synthesized via cyclopropanation reactions using alkenes and carbene precursors. For example, describes a general procedure for cyclopropanation involving diazo compounds and transition metal catalysts. Key steps include:
- Reaction optimization : Adjusting temperature (e.g., 60–80°C) and solvent polarity to stabilize reactive intermediates.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.
- Characterization : Validation via , , and NMR spectroscopy, supplemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. How can researchers resolve discrepancies in spectroscopic data for Cyclopropa[cd]pentalen derivatives?
Contradictions in NMR or MS data often arise from impurities or stereochemical complexity. Recommended approaches include:
- Multi-technique validation : Cross-check NMR assignments with 2D-COSY or HSQC experiments to confirm proton-carbon correlations.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclopropanation of Cyclopropa[cd]pentalen-2,3-imine derivatives?
Cyclopropanation mechanisms often involve transition metal-mediated carbene transfer. highlights:
- Catalytic cycles : Rhodium(II) or copper(I) catalysts stabilize carbene intermediates, enabling stereoselective cyclopropane formation.
- Steric effects : Bulky substituents on the catalyst (e.g., dirhodium tetrakis(trifluoroacetate)) improve enantioselectivity.
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
Q. How can computational methods predict the reactivity of Cyclopropa[cd]pentalen-2,3-imine in drug discovery?
DFT and molecular docking studies are critical:
- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, reports a molecular formula of CHN with a density of 4.0 g/cm, suggesting high electron density at the imine group .
- Binding affinity : Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen-bonding interactions with the imine nitrogen .
Q. What strategies improve the stability of Cyclopropa[cd]pentalen-2,3-imine under physiological conditions?
Stability challenges arise from ring strain and hydrolytic sensitivity. Mitigation approaches include:
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring strain.
- Encapsulation : Use liposomal carriers or cyclodextrins to shield the compound from aqueous degradation .
- pH optimization : Store solutions at pH 6–7 to minimize imine hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
